Lozilurea
Description
Historical Trajectory of Urea (B33335) Derivatives in Pharmaceutical Discovery
The journey of urea in science marked a pivotal moment in the 19th century. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors was a groundbreaking event that signaled the dawn of modern organic chemistry. This discovery demystified the production of organic molecules, paving the way for the deliberate synthesis of compounds for medicinal use.
The therapeutic potential of urea derivatives was recognized in the early 20th century. One of the first significant milestones was the development of Suramin, a complex urea derivative, which became an important agent in treating trypanosomiasis (sleeping sickness). This early success underscored the value of the urea moiety in drug design and spurred further research into this class of compounds. Over the decades, urea derivatives have been successfully developed into a wide array of therapeutic agents, including anticonvulsants, antibacterial agents, and antidiabetic drugs like Glibenclamide.
Significance of Urea-Based Scaffolds in Contemporary Medicinal Chemistry
The urea scaffold is considered a "privileged structure" in modern medicinal chemistry due to its unique chemical properties that facilitate effective drug-target interactions. The defining feature of the urea group is its ability to act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific bonds with biological targets such as proteins and enzymes.
This bonding capability is crucial for modulating the potency and selectivity of drug candidates. Consequently, urea-based structures are integral to many modern pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. Compounds like Sorafenib and Lenvatinib, which contain a diaryl-urea core, have demonstrated the effectiveness of this scaffold in targeting key signaling pathways in oncology. The versatility and favorable physicochemical properties of the urea moiety continue to make it a central focus in the design of new therapeutic agents.
Overview of Lozilurea (ITA 312) in Preclinical Research
This compound emerged from screening programs aimed at identifying novel bioactive urea compounds. Its investigation provides a specific example of the broader efforts to explore the therapeutic potential of this chemical class.
This compound, chemically identified as N'-3-Chlorobenzyl-N'-Ethylurea, was singled out during preclinical studies due to its notable anti-ulcer activity. In various experimental animal models, the compound demonstrated efficacy against gastric and duodenal lesions induced by chemical agents and neurogenic stress.
Further investigation into its mechanism of action suggested that this compound does not operate primarily as an anti-secretory agent, which is a common mechanism for many anti-ulcer drugs. Instead, the available data pointed towards a cytoprotective role, proposing that this compound enhances the protective functions of the gastric mucus barrier. In addition to its primary anti-ulcer effects, screening trials also revealed other pharmacological activities, including sedative, antipyretic, and vasodilatory actions.
Table 1: Summary of Preclinical Pharmacological Observations for this compound (ITA 312)
| Pharmacological Effect | Observation |
| Primary Activity | Marked anti-ulcer effects in animal models |
| Mechanism of Action | Suggested to increase the protective function of the mucus barrier |
| Secondary Activities | Sedative, antipyretic, and vasodilatory actions |
The initial preclinical findings for this compound were documented in the early 1980s. A thorough review of subsequent scientific literature and clinical trial databases does not indicate that this compound progressed into later stages of clinical development. The compound does not appear in records of ongoing or completed clinical trials, and there is a lack of recent publications detailing further investigation.
Therefore, the research significance of this compound lies primarily in its role as an early-stage discovery compound that contributed to the broader understanding of the pharmacological potential of N-substituted urea derivatives. It stands as an example of the many compounds that show promise in preclinical studies but may not advance further for a variety of scientific, developmental, or strategic reasons. Its story underscores the rigorous and lengthy process of drug development and the foundational importance of preclinical screening in identifying novel bioactive scaffolds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71475-35-9 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |
InChI Key |
ATMWYLVZVAXVDZ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NCC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCNC(=O)NCC1=CC(=CC=C1)Cl |
Appearance |
Solid powder |
Other CAS No. |
71475-35-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ITA 312; ITA-312; ITA312; Lozilurea; N-3'-Chlorobenzyl-N'-ethylurea; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Lozilurea
Established Synthetic Pathways for Lozilurea Elaboration
The core structure of this compound involves a urea (B33335) group connecting an ethyl group and a 3-chlorobenzyl group. The formation of the urea bond is a key step in its synthesis. General methods for synthesizing ureas include the reaction of amines with isocyanates, the reaction of amines with carbamoyl (B1232498) chlorides, or the reaction of amines with phosgene (B1210022) or phosgene equivalents, followed by reaction with another amine. Given the structure of this compound, a reaction between 3-chlorobenzylamine (B151487) and ethyl isocyanate, or ethylamine (B1201723) and 3-chlorobenzyl isocyanate, could potentially yield the target compound.
Related synthetic examples in the literature for urea-containing structures provide context. For instance, the synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of a precursor with potassium cyanate, followed by thermal treatment and crystallization. google.com Another synthesis of a complex triazaspirodecane derivative utilizes 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one as a reactant, highlighting the use of pre-formed cyclic urea structures in more complex syntheses. prepchem.com These examples demonstrate the chemical reactivity of precursors leading to urea or related cyclic urea moieties.
In the context of urea synthesis, the reactivity of the amine and the carbonyl-donating reagent are critical. Amines act as nucleophiles, attacking the electrophilic carbon of the isocyanate, carbamoyl chloride, or activated carbonyl equivalent. The reaction mechanism typically involves the addition of the amine to the carbon-heteroatom double bond (in the case of isocyanates) or nucleophilic substitution at the carbonyl carbon, followed by elimination of a leaving group.
For a hypothetical synthesis of this compound from 3-chlorobenzylamine and ethyl isocyanate, the reaction would involve the nucleophilic attack of the amine nitrogen on the carbon of the isocyanate group, leading to the formation of the urea linkage. The presence of the chlorine atom on the phenyl ring and the methylene (B1212753) group connecting it to the nitrogen would influence the electronic and steric properties of the 3-chlorobenzylamine precursor, potentially affecting reaction rates and selectivity.
Optimizing the synthetic yield and purity of chemical compounds is a standard goal in chemical synthesis. While specific data for this compound is not available in the provided snippets, general strategies for optimization include varying reaction conditions such as temperature, solvent, reaction time, and reactant stoichiometry. wikipedia.org The choice of catalyst, if applicable, and the work-up and purification procedures are also crucial for maximizing yield and achieving the desired purity. wikipedia.org Techniques such as recrystallization, chromatography, and distillation are commonly employed for purification. wikipedia.org The mention of this compound being available via custom synthesis suggests that optimized laboratory procedures exist to produce it with acceptable yield and purity for research purposes. hodoodo.com
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of a lead compound like this compound are fundamental aspects of medicinal chemistry and chemical biology research. This process aims to generate compounds with modified properties, such as altered solubility, stability, or reactivity, or to explore the impact of structural changes on biological interactions, although the latter is outside the scope of this article. parazapharma.comtarosdiscovery.com
Rationales for generating structural diversity around a core structure like this compound include exploring the effect of substituents on the phenyl ring, modifying the alkyl chain length or branching, or altering the urea linkage itself (e.g., replacing one of the nitrogens with carbon or oxygen, or incorporating the urea into a cyclic system). The goal is often to create a library of related compounds to investigate structure-activity relationships or to identify compounds with improved chemical properties. parazapharma.comtarosdiscovery.com
Various chemical synthesis approaches are employed to generate libraries of derivatives. Multicomponent reactions, such as the Ugi reaction, are powerful tools for rapidly generating structural diversity in a single step by combining multiple building blocks. An example is the synthesis of thiadiazole derivatives containing substituted phenyl rings via the Ugi reaction. researchgate.net Other approaches include parallel synthesis, where multiple reactions are carried out simultaneously, and combinatorial chemistry, which involves the synthesis of large libraries of compounds by combining different building blocks in various combinations. tarosdiscovery.com Functional group interconversions and the introduction of new substituents onto the existing this compound scaffold would also be key strategies. The synthesis of pyrrolidine (B122466) derivatives from hydrazide precursors illustrates the use of reactive intermediates to construct diverse heterocyclic systems. researchgate.net
Computational chemistry plays a significant role in the design and prioritization of derivative libraries. parazapharma.comtarosdiscovery.comschrodinger.comneuroquantology.comspirochem.com Techniques such as virtual screening allow for the rapid evaluation of large virtual libraries of compounds based on predicted properties or interactions. tarosdiscovery.comschrodinger.comneuroquantology.comspirochem.com Molecular modeling can provide insights into the three-dimensional structure of this compound and its potential derivatives, helping to guide the design process. tarosdiscovery.com Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with observed properties, enabling the prediction of the properties of un-synthesized compounds. neuroquantology.com Computational methods can assist in exploring chemical space and prioritizing molecules for synthesis based on desired characteristics, thereby accelerating the discovery process. schrodinger.comspirochem.com
Elucidation of Lozilurea S Molecular and Cellular Mechanisms of Action
Identification and Characterization of Primary Biological Targets
The primary biological target identified for the gastroprotective effects of lozilurea appears to be the gastric mucus barrier itself nih.govresearchgate.netncats.ioncats.io. The compound's activity is associated with increasing the protective function of this barrier nih.govresearchgate.netncats.ioncats.io.
Receptor Binding Affinity and Selectivity Studies
Based on the available search results, there is no specific information detailing receptor binding affinity and selectivity studies for this compound in the context of its gastroprotective mechanism. The primary described interaction is with the components of the mucus barrier rather than specific cellular receptors.
Impact on Intracellular Signal Transduction Pathways
Information specifically detailing the impact of this compound on intracellular signal transduction pathways related to its gastroprotective action is not provided in the search results.
Alterations in Gene Expression and Protein Synthesis
Research findings indicate that this compound increased gastric levels of hexosamines and mucoproteins ncats.io. Hexosamines are key components of glycoproteins and mucopolysaccharides, which are major constituents of the gastric mucus layer. Mucoproteins are also integral to the structure and function of this protective barrier. The observed increase in these substances suggests that this compound may influence the synthesis or accumulation of components of the mucus barrier, thereby enhancing its protective capacity ncats.io. However, the specific alterations in gene expression or the detailed mechanisms by which this compound leads to increased levels of hexosamines and mucoproteins are not explicitly described in the provided information.
Biochemical Interactions Underlying Gastroprotective Efficacy
The gastroprotective efficacy of this compound is primarily attributed to its biochemical interaction leading to an increase in the protective function of the mucus barrier nih.govresearchgate.netncats.ioncats.io. This is supported by the finding that this compound increased gastric levels of hexosamines and mucoproteins ncats.io. These biochemical changes contribute to a more robust mucus layer, which serves as a physical and chemical barrier protecting the underlying gastric and duodenal mucosa from aggressive factors such as acid, pepsin, and irritants nih.govresearchgate.netncats.ioncats.io. Notably, the anti-ulcer activity of this compound is reported to occur without a major anti-secretory action, distinguishing its mechanism from that of drugs that primarily reduce gastric acid output nih.govresearchgate.netncats.io.
Mechanisms of Gastric Mucus Barrier Enhancement
The gastric mucosal barrier is a critical defense system that protects the stomach lining from the corrosive environment of gastric acid and pepsin. vin.comwikipedia.org This barrier comprises several components, including a compact epithelial cell lining with tight junctions, a protective mucus layer, and the secretion of bicarbonate ions. vin.comwikipedia.org The mucus layer, a viscoelastic gel adherent to the mucosal surface, acts as a physical barrier and traps bicarbonate ions secreted by epithelial cells, creating a pH gradient that maintains a near-neutral pH at the cell surface despite the highly acidic lumen. vin.comwikipedia.orgnih.gov
Research findings suggest that this compound's gastroprotective effect is primarily mediated by increasing the protective capacity of this mucus barrier. nih.govncats.ioncats.ioncats.io This enhancement contributes to its activity against chemically and neurogenically induced gastric and duodenal lesions observed in experimental models. nih.govncats.ioncats.io
Modulation of Hexosamine and Mucoprotein Biosynthesis
A key aspect of this compound's mechanism in strengthening the gastric mucus barrier involves its influence on the biosynthesis of essential mucus components. Studies have shown that this compound increases gastric levels of hexosamines and mucoproteins. ncats.ioncats.io
Hexosamines are amino sugars that are crucial precursors for the synthesis of glycoproteins, including the mucin proteins that form the structural matrix of the gastric mucus layer. nih.govfrontiersin.org The hexosamine biosynthetic pathway (HBP) is a metabolic route that shunts a portion of glucose and glutamine towards the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a key substrate for glycosylation processes, including the O-GlcNAcylation of proteins and the synthesis of N-glycans. nih.govfrontiersin.orgmdpi.com Mucoproteins, rich in glycosylated mucins, are the primary constituents responsible for the viscoelastic properties and protective function of the mucus gel. wikipedia.orgnih.gov
By increasing the gastric levels of hexosamines and mucoproteins, this compound appears to enhance the production or accumulation of these vital components, thereby reinforcing the integrity and protective capacity of the gastric mucus barrier against luminal aggressors.
Data on the specific quantitative changes in hexosamine and mucoprotein levels induced by this compound, as well as detailed insights into the enzymatic targets within the hexosamine biosynthetic pathway modulated by the compound, are not extensively detailed in the available search results. However, the observed increase in these components is a significant finding regarding its mechanism of action on the gastric mucosa.
Investigating Other Pharmacological Actions at the Molecular Level
Beyond its established gastroprotective effects, this compound has been noted in screening trials to exhibit other pharmacological activities, including sedative, antipyretic, and vasodilatory actions. nih.govncats.ioncats.io While these effects have been observed, detailed molecular and cellular mechanisms specifically linking this compound to these actions are not extensively characterized in the provided information.
Biochemical Basis of Sedative Modulatory Effects
Sedative effects are typically associated with the modulation of neurotransmitter systems in the central nervous system, often involving receptors such as gamma-aminobutyric acid (GABA) receptors, particularly GABA-A receptors. nih.govnih.gov While this compound has shown sedative actions in screening trials nih.govncats.ioncats.io, the specific biochemical basis for these effects, including interaction with neurotransmitter receptors or modulation of related signaling pathways, is not described in the available search results. Research on other compounds with sedative properties has explored interactions with benzodiazepine (B76468) receptors and modulation of chloride channels associated with GABA-A receptors. nih.govnih.gov
Molecular Pathways Contributing to Antipyretic Action
Fever is a complex physiological response often mediated by an increase in prostaglandin (B15479496) E2 (PGE2) levels in the hypothalamus, which affects thermoregulatory neurons. nih.gov Many antipyretic drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing PGE2 synthesis. nih.gov Other mechanisms can involve modulating pro-inflammatory and anti-inflammatory mediators or influencing central antipyretic pathways. nih.govmdpi.comnih.gov Although this compound has demonstrated antipyretic action nih.govncats.ioncats.io, the specific molecular pathways it influences to reduce fever, such as effects on COX enzymes, prostaglandin synthesis, or cytokine modulation, are not detailed in the provided search results.
Receptors and Pathways Involved in Vasodilatory Phenomena
Vasodilation, the widening of blood vessels, can be mediated by various mechanisms, including the release of vasoactive substances like nitric oxide (NO) and prostacyclin, and the activation of specific receptors on vascular smooth muscle and endothelial cells. scielo.brnih.govresearchgate.netcvpharmacology.com Receptors such as beta-adrenergic receptors and P2Y receptors have been implicated in vasodilatory responses through pathways involving cyclic AMP (cAMP) or the release of endothelial-derived factors. scielo.brnih.govcvpharmacology.comlibretexts.org While this compound has shown vasodilatory effects nih.govncats.ioncats.io, the specific receptors or signaling pathways through which it mediates vasodilation are not elucidated in the available information.
Preclinical Pharmacological Investigations of Lozilurea in Experimental Models
In Vitro Mechanistic Studies Utilizing Cell-Based Systems
In vitro studies are crucial for understanding the cellular and molecular mechanisms underlying the pharmacological effects of a compound. For Lozilurea, investigations have aimed to elucidate its target engagement and pathway modulation within the context of gastrointestinal protection.
Cell Line Models for Target Engagement and Pathway Analysis
Cell line models derived from the gastrointestinal tract, such as gastric or intestinal epithelial cells, are commonly used to study the direct effects of compounds on cellular functions relevant to ulcer formation and healing. These models can provide insights into processes like cell viability, proliferation, migration, mucus production, and the expression of protective or aggressive factors. While the specific cell lines used in this compound research are not detailed in the immediately available information, such models are standard tools for assessing a compound's impact at the cellular level. Studies using cell lines can help determine if this compound directly influences gastric mucosal cells, potentially affecting their ability to withstand damage or enhance repair mechanisms.
Efficacy Studies in In Vivo Experimental Animal Models of Gastrointestinal Lesions
Preclinical efficacy studies in animal models are essential to evaluate the protective or therapeutic effects of a compound in a living system that mimics human disease conditions. This compound has demonstrated activity in various in vivo models of experimentally induced gastrointestinal lesions. nih.gov
Chemically-Induced Gastric Ulceration Models (e.g., Aspirin (B1665792), Indomethacin)
Chemically-induced gastric ulceration models, often utilizing agents like aspirin or indomethacin (B1671933), are widely used to evaluate the anti-ulcer potential of compounds. nih.govglobalresearchonline.netmdpi.comjpccr.eu Non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indomethacin induce gastric damage through mechanisms including the inhibition of prostaglandin (B15479496) synthesis, which compromises the gastric mucosal barrier and reduces bicarbonate and mucus secretion. nih.govjwatch.org They can also cause direct irritation and increase oxidative stress. nih.gov
This compound has shown marked anti-ulcer activity against chemically induced gastric lesions in various experimental animal models. nih.gov While specific quantitative data from these models (e.g., ulcer index scores, percentage protection) are not available in the provided abstracts, the reported "marked anti-ulcer activity" indicates a significant protective effect in these models. nih.gov These findings suggest that this compound can mitigate the severe gastric damage caused by ulcerogenic chemicals like aspirin and indomethacin.
Neurogenically-Induced Gastric Lesion Models
Neurogenically induced gastric lesion models involve inducing stress or other neural stimuli that lead to the development of gastric ulcers. Stress can impact the gastrointestinal tract through the brain-gut axis, affecting factors like gastric motility, acid secretion, and mucosal blood flow, ultimately contributing to ulcer formation. nih.gov
This compound has also demonstrated activity against neurogenically induced gastric lesions in experimental animal models. nih.gov This suggests that its protective effects extend beyond mitigating damage caused by direct chemical insults and may involve pathways influenced by the nervous system. The precise mechanisms by which this compound acts in these models are not fully elucidated in the available information, but its efficacy highlights its potential to address ulcers with a neurogenic component.
Experimental Duodenal Lesion Models
Experimental duodenal lesion models are used to study compounds that can protect against or heal ulcers in the duodenum, the first part of the small intestine. Similar to gastric ulcers, duodenal ulcers can be caused by various factors, including Helicobacter pylori infection and NSAID use. nih.govmentalhealthjournal.org
This compound has been reported to be active against experimental duodenal lesions in various animal models. nih.gov This indicates that its beneficial effects are not limited to the stomach but also extend to the duodenum, addressing ulceration in this critical part of the upper gastrointestinal tract. The specific models used and the extent of the observed activity in duodenal lesions are not detailed in the available snippets, but the reported activity suggests a broader protective effect across the upper GI tract. nih.gov
The experimental data obtained from these preclinical studies suggest that the mechanism of action of this compound involves increasing the protective function of the mucus barrier. nih.govncats.io This proposed mechanism aligns with its observed activity against various types of induced gastrointestinal lesions, as a reinforced mucus barrier could provide enhanced protection against aggressive factors like acid, pepsin, and NSAIDs. nih.govncats.io
Comparative Assessment of Anti-Ulcer Activity Across Diverse Species (e.g., Rats, Mice, Dogs, Guinea Pigs)
Preclinical trials have shown this compound to be active against both chemically and neurogenically induced gastric and duodenal lesions in a variety of experimental animal models. researchgate.netnih.govncats.ioncats.io While specific detailed comparative data across all mentioned species (rats, mice, dogs, guinea pigs) with explicit lesion reduction percentages or ulcer indices from the search results are limited to a general statement of activity in "various experimental animal models," the inclusion of these species in the MeSH terms associated with a key publication on this compound's anti-ulcer activity indicates that studies were conducted using these animals. nih.gov The models used in anti-ulcer research commonly include chemically induced ulcers (e.g., ethanol, indomethacin, aspirin) and stress-induced ulcers (e.g., pylorus ligation, restraint stress) in rodents like rats and mice. researchgate.netrjptonline.orgresearchgate.netmdpi.comijpp.com
Exploration of Ancillary Pharmacological Activities in Preclinical Settings
In addition to its anti-ulcer effects, screening trials conducted to investigate the properties of this compound have revealed several ancillary pharmacological activities in preclinical settings. nih.govncats.ioresearchgate.netncats.io
Assessment of Sedative Activity in Behavioral Models
This compound has shown sedative actions in preclinical screening trials. nih.govncats.ioresearchgate.netncats.io While the specific behavioral models used in these assessments are not detailed in the provided search snippets, sedative activity is typically evaluated in animal models by observing changes in behavior, such as reduced spontaneous activity, decreased responsiveness to stimuli, and potentiation of hypnotic effects. nih.gov
Evaluation of Antipyretic Efficacy in Induced Fever Models
Preclinical investigations of this compound have indicated that it possesses antipyretic activity. nih.govncats.ioresearchgate.netncats.io Induced fever models in animals, often involving the administration of pyrogens like yeast or bacterial components, are commonly used to evaluate the efficacy of potential antipyretic agents by measuring the reduction in elevated body temperature. nih.govnih.govresearchgate.netjocpr.com
Characterization of Vasodilatory Effects in Cardiovascular Models
This compound has also demonstrated vasodilatory actions in preclinical screening trials. nih.govncats.ioresearchgate.netncats.io Vasodilatory effects are typically characterized in cardiovascular models through the assessment of changes in blood vessel diameter and blood pressure in experimental animals. researchgate.net
Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling for Lozilurea
Principles and Methodologies for SAR Investigations
SAR investigations are based on the principle that the biological activity of a molecule is a function of its chemical structure. ambeed.comfishersci.com By systematically modifying the structure of a lead compound and evaluating the effect of these changes on biological activity, researchers can identify the key structural features, or pharmacophores, responsible for the desired effect. fishersci.de QSAR extends this by developing mathematical models that correlate specific physicochemical properties or structural descriptors with quantitative measures of biological activity, allowing for the prediction of activity for new, untested compounds. ambeed.comescholarship.org
Rational Design of Analogs Based on Predicted Target Interactions
Rational design of analogs in SAR studies involves making targeted structural modifications to a lead compound based on hypotheses about its interaction with a biological target. This often requires an understanding, or prediction, of the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, ionic interactions) that are important for activity. While the specific details of the rational design process that led to Lozilurea are not detailed in the available information, the identification of this compound from a "large series of compounds" suggests a systematic approach to exploring chemical space around an initial hit or scaffold to optimize anti-ulcer properties. uni.lu
Exploration of Substituent Effects on Biological Activity
A key methodology in SAR is the systematic exploration of substituent effects. This involves introducing different chemical groups (substituents) at various positions on the core structure of a molecule and observing how these changes impact its biological activity. fishersci.com Substituents can influence a molecule's electronic properties, steric bulk, lipophilicity, and hydrogen bonding capacity, all of which can affect its interaction with a biological target and its pharmacokinetic properties. While the specific substituent effects studied during the development of this compound are not described in detail in the available literature, the identification of N'-3-chlorobenzyl-N'-ethylurea as a compound with marked anti-ulcer activity implies that the nature and position of the 3-chlorobenzyl and ethyl groups on the urea (B33335) core were found to be favorable for this activity compared to other substituents explored in the series of compounds. uni.lu
Correlation of Molecular Structure with Gastroprotective Efficacy
This compound has demonstrated marked anti-ulcer activity against chemically and neurogenically induced gastric and duodenal lesions in various experimental animal models. uni.lu This gastroprotective efficacy appears to be its primary pharmacological action in the context of ulcer treatment. uni.lu The correlation between the molecular structure of this compound and this efficacy was the central focus of the SAR studies that led to its discovery. uni.lu
Identification of Key Pharmacophoric Features
Based on the structure of this compound (N'-3-chlorobenzyl-N'-ethylurea) and its observed anti-ulcer activity, the key pharmacophoric features responsible for its gastroprotective effect are likely related to the urea core, the 3-chlorobenzyl substituent, and the ethyl substituent. The specific arrangement and electronic/steric properties conferred by these groups are presumed to be critical for the molecule's interaction with the biological components responsible for increasing the protective function of the mucus barrier, which is suggested as its mechanism of action. uni.lu Without detailed SAR data on a series of analogs, it is not possible to definitively delineate the contribution of each part of the molecule, but the presence of these specific moieties in the active compound highlights their importance.
SAR for Other Pharmacological Actions of this compound
Structural Determinants of Sedative Activity
Specific structural features of this compound that are solely responsible for its observed sedative activity were not identified in the provided search results.
Chemical Features Governing Antipyretic and Vasodilatory Effects
Similarly, detailed analysis of the specific chemical features within the this compound molecule that govern its antipyretic and vasodilatory effects is not available in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves the use of computational methods to build predictive models based on the relationship between molecular descriptors and biological activity. sysrevpharm.orgchemmethod.com This process typically includes the selection and calculation of molecular descriptors, the development and validation of statistical models, and potentially the application of these models for the design of novel compounds. hodoodo.comncats.iosysrevpharm.orgicps.itnih.govresearchgate.netnih.gov
Specific QSAR modeling studies focused on predicting the sedative, antipyretic, or vasodilatory activities of this compound or its analogs were not found in the provided search results. Information regarding the selection and calculation of physicochemical descriptors specifically for this compound in the context of these activities, the development and validation of predictive QSAR models for this compound's effects, or the application of such models for the de novo design of novel this compound analogs with modulated sedative, antipyretic, or vasodilatory properties is not available.
Selection and Calculation of Physicochemical Descriptors
The selection and calculation of physicochemical descriptors are crucial steps in QSAR modeling, aiming to numerically represent the structural and chemical properties of molecules that are relevant to their biological activity. hodoodo.comresearchgate.netgithub.io While various types of molecular descriptors exist researchgate.netgithub.io, details on which specific descriptors have been selected or calculated for this compound in the context of its sedative, antipyretic, or vasodilatory activities were not found.
Development and Validation of Predictive QSAR Models
The development and validation of predictive QSAR models involve using statistical methods to build a relationship between the selected molecular descriptors and the biological activity data. hodoodo.comncats.ioicps.itnih.govresearchgate.netnih.gov Model validation is essential to ensure the reliability and predictive power of the developed models. icps.itnih.govnih.gov Information on the development and validation of QSAR models specifically for the sedative, antipyretic, or vasodilatory effects of this compound was not available in the provided search results.
Metabolic Fate and Biotransformation of Lozilurea in Experimental Systems
In Vitro Metabolic Stability Assessment
In vitro metabolic stability studies are fundamental for predicting the susceptibility of a compound to enzymatic degradation, primarily in the liver. These assays utilize subcellular fractions or isolated cells that contain key drug-metabolizing enzymes.
Characterization of Metabolic Turnover in Liver Microsomal Systems
Liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP) enzymes and other Phase I and some Phase II enzymes, are widely used to assess the intrinsic clearance of a compound xenotech.commsdmanuals.comevotec.com. Incubating the test compound with liver microsomes from relevant species (e.g., human, rat, mouse) in the presence of necessary cofactors, such as NADPH, allows for the measurement of its disappearance over time evotec.comprotocols.io. The rate of depletion provides an indication of how quickly the compound is metabolized by microsomal enzymes evotec.comprotocols.io. Parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are typically determined from these experiments, offering a quantitative measure of metabolic stability protocols.io. A longer half-life and lower intrinsic clearance in this system suggest higher microsomal stability. While liver microsomal assays are primarily used for Phase I metabolism assessment, they can also be adapted to study Phase II metabolism by including appropriate cofactors evotec.com. Specific data detailing the metabolic turnover of Lozilurea in liver microsomal systems were not available in the conducted searches.
Identification and Structural Elucidation of Metabolites
Identifying and characterizing the structures of metabolites is a critical step in understanding the biotransformation pathways of a compound. This information is essential for assessing potential pharmacological activity or toxicity of the metabolites.
Application of Advanced Mass Spectrometry for Metabolite Profiling
Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS or LC-MS/MS), are the primary tools for the identification and structural elucidation of drug metabolites mdpi.comrenew.sciencelcms.czthermofisher.comnih.gov. LC-MS/MS allows for the separation of the parent compound and its metabolites based on their physicochemical properties (via LC) and subsequent detection and fragmentation in the mass spectrometer mdpi.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, along with retention time, researchers can propose potential structures for the metabolites mdpi.comlcms.czthermofisher.comnih.gov. Techniques such as precursor ion scans, neutral loss scans, and product ion scans provide valuable fragmentation data that aids in structural confirmation mdpi.comthermofisher.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of metabolites thermofisher.com. While these methods are standard for metabolite identification, specific findings on the application of advanced mass spectrometry for profiling this compound metabolites were not identified in the conducted searches.
Determination of Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450, Conjugation Reactions)
Identifying the specific enzymes responsible for the biotransformation of a compound is crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism. Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are primarily responsible for Phase I oxidative metabolism of many xenobiotics, including drugs msdmanuals.comnih.govwfsahq.orgslideshare.netmedsafe.govt.nzwikipedia.orgmdpi.comnih.govnih.gov. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) msdmanuals.comusmlestrike.comnih.govwfsahq.org.
In vitro studies using recombinant enzymes, selective enzyme inhibitors, or correlation with the activity of specific enzymes in pooled or individual human liver microsomes or hepatocytes can help determine which enzymes are involved in the metabolism of a compound xenotech.comnih.gov. For example, if the metabolism of a compound is significantly inhibited by a known CYP inhibitor, it suggests that the inhibited CYP enzyme plays a role in its biotransformation. While the general mechanisms of enzymatic biotransformation are well-established, specific details regarding the involvement of particular CYP enzymes or conjugation reactions in the metabolism of this compound were not found in the performed searches.
In Vivo Metabolic Disposition in Animal Models (ADME Research)
In vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies in animal models provide a comprehensive understanding of how a compound behaves in a living organism crystalpharmatech.comnih.govchelatec.comcn-bio.comerbc-group.comnih.gov. These studies typically involve administering the compound to animals (e.g., rats, mice, dogs) and collecting biological samples (blood, urine, feces, tissues) over time to measure the concentrations of the parent compound and its metabolites chelatec.comerbc-group.com.
Absorption studies determine how the compound enters the bloodstream. Distribution studies assess where the compound travels in the body and its concentration in various tissues chelatec.comerbc-group.com. Metabolism studies in vivo confirm the metabolic pathways observed in vitro and identify additional metabolites that may be formed nih.gov. Excretion studies track how the compound and its metabolites are eliminated from the body, primarily via urine and feces chelatec.comerbc-group.com.
Radiolabeled compounds are often used in ADME studies to facilitate the tracking and quantification of the compound and its metabolites in biological matrices chelatec.com. Mass spectrometry is also extensively used to identify and quantify the parent compound and metabolites in these complex samples mdpi.comlcms.czthermofisher.comnih.gov. While this compound has been studied in experimental animal models for its anti-ulcer activity ncats.ionih.gov, detailed in vivo ADME data, including specific metabolic profiles and excretion routes in these models, were not available in the conducted searches.
Absorption, Distribution, and Excretion in Preclinical Species
Detailed data on the absorption, distribution, and excretion (ADME) of this compound in specific preclinical species such as rats, mice, and dogs are not extensively reported in the publicly available literature. While this compound has been studied in these animal models for its anti-ulcer properties, specific quantitative data regarding its bioavailability after different routes of administration, tissue distribution patterns, and the primary routes and rates of excretion are not comprehensively described in the reviewed sources.
General principles of ADME studies in preclinical drug development involve assessing how a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eliminated from the body through excretion. allucent.combioivt.com These studies are crucial for understanding the pharmacokinetic profile of a drug candidate and informing subsequent toxicity assessments and clinical study design. allucent.combioivt.com However, specific findings for this compound within this framework in preclinical species were not identified.
Interspecies Comparison of Metabolic Profiles for Translational Insights
Information specifically comparing the metabolic profiles of this compound across different preclinical species is not detailed in the available literature. Interspecies comparisons of metabolic profiles are essential for translating preclinical findings to potential human outcomes, as significant differences in drug-metabolizing enzymes and pathways can exist between species. nih.govnih.gov
General research on drug biotransformation highlights that metabolism primarily occurs in the liver, catalyzed by enzymes such as cytochrome P450 (CYP) enzymes and those involved in Phase II conjugation reactions. nih.gov Species differences in the expression and activity of these enzymes can lead to variations in the types and amounts of metabolites formed. nih.govnih.gov For example, studies on other compounds have shown marked interspecies differences in metabolic rates and pathways. fda.govmdpi.comescholarship.orgescholarship.orgnih.govcn-bio.com However, specific data detailing the metabolic pathways of this compound and how they compare across different preclinical species were not found in the consulted sources.
Advanced Analytical Methodologies for Lozilurea Research and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of lozilurea, allowing for its separation from other components within a sample matrix. This separation is a critical prerequisite for accurate quantification and characterization. Different chromatographic approaches offer varying degrees of selectivity and sensitivity, making the choice of technique dependent on the specific analytical objective and the nature of the sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of non-volatile and semi-volatile compounds like this compound thermofisher.commastelf.com. It involves the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The separated components are then passed through a detector.
Method Development and Validation for this compound
Developing a robust HPLC method for this compound involves optimizing several parameters to achieve adequate separation, sensitivity, and reproducibility. Key factors include selecting the appropriate stationary phase (e.g., C18 column), optimizing the mobile phase composition and flow rate, and determining the optimal detection wavelength researchgate.netijpsjournal.comnih.gov. Method validation is a critical step to ensure the reliability and accuracy of the developed method. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, following established guidelines researchgate.netijpsjournal.comnih.govunc.edugu.se. While specific validation data for this compound were not extensively detailed in the search results, the general principles of HPLC method validation are well-established and would be applied to this compound analysis researchgate.netijpsjournal.comnih.govresearchgate.net.
Application of Various Detection Methods (e.g., UV-Vis, Fluorescence, DAD)
HPLC systems can be coupled with various detectors to measure the separated analytes. The choice of detector depends on the chemical properties of this compound.
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are commonly used for compounds that absorb UV or visible light due to the presence of chromophores thermofisher.commastelf.comscioninstruments.com. Given that this compound contains an aromatic ring structure uni.lu, it is likely to exhibit UV absorbance, making UV-Vis detection a suitable option for its quantification mastelf.comscioninstruments.com. The specific wavelength for detection would be optimized based on the compound's maximum absorbance.
Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors, but they require the analyte to be fluorescent or capable of being derivatized to become fluorescent thermofisher.commastelf.comscioninstruments.com. If this compound or its relevant derivatives exhibit native fluorescence or can be appropriately derivatized, fluorescence detection could be employed for trace analysis mastelf.comscioninstruments.com.
Diode Array Detection (DAD): Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, are advanced UV-Vis detectors that can acquire full UV-Vis spectra across a range of wavelengths simultaneously as the analytes elute thermofisher.commeasurlabs.comscioninstruments.com. This provides valuable information for peak purity assessment and identification, in addition to quantification measurlabs.comscioninstruments.com. HPLC-DAD is a standard tool for quality control and compound identification measurlabs.com. The application of DAD would allow for the acquisition of this compound's UV spectrum, aiding in its identification and enabling quantification at optimal wavelengths measurlabs.comscioninstruments.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and identification of volatile and semi-volatile compounds nih.govnumberanalytics.com. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be valuable for studying volatile metabolites or derivatives of this compound numberanalytics.comfrontiersin.orgresearchgate.net. GC-MS involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer numberanalytics.com. The mass spectrometer provides mass spectral fingerprints that can be matched against databases for compound identification numberanalytics.comresearchgate.net. If this compound undergoes metabolic transformation into volatile products, GC-MS could be employed to identify and quantify these metabolites nih.govfrontiersin.orgresearchgate.net. Derivatization techniques, such as silylation, alkylation, or acylation, can be applied to make less volatile compounds amenable to GC-MS analysis by increasing their volatility and thermal stability numberanalytics.com.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of analytes in complex matrices unc.edunih.govnih.govrsc.org. It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry unc.edursc.org. In LC-MS/MS, the eluent from the HPLC column is introduced into a mass spectrometer, where the molecules are ionized and then fragmented unc.edugu.se. The mass analyzer then measures the mass-to-charge ratio of specific parent and fragment ions, providing a highly selective and sensitive detection method unc.edugu.se.
Development of Highly Sensitive and Selective Quantitative Methods
Based on the available information, a comprehensive article focusing solely on the advanced analytical methodologies specifically applied to the chemical compound this compound, as outlined, cannot be generated with detailed research findings and data tables. While this compound is identified with its molecular formula C10H13ClN2O and PubChem CID 68907 uni.lu, and is mentioned in general lists of compounds in some contexts related to analytical methods and quality control nih.govgoogle.comgoogleapis.comgoogleapis.comepo.orggoogle.com, specific details regarding its analysis in complex biological matrices, quantification using UV-Vis, fluorescence spectrometry, or ELISA, or detailed impurity profiling strategies for this particular compound are not extensively available in the provided search results.
General principles and applications of the requested analytical techniques (UV-Vis and fluorescence spectrometry, ELISA, and chromatographic peak purity/impurity profiling) are described in the search results nih.govchromatographyonline.comtechnologynetworks.comchromatographyonline.comnih.govsepscience.comchromedia.orgnih.govwikipedia.orgdenovix.comnih.govnih.govresearchgate.netresearchgate.netnih.gov, but their specific application, associated data, and detailed findings related to this compound are not provided.
Therefore, it is not possible to construct a detailed, scientifically accurate article strictly adhering to the provided outline and content requirements solely based on the information retrieved.
Future Directions and Emerging Research Avenues for Lozilurea
Investigation of Unexplored Biological Targets and Pathways
While initial research has pointed towards Lozilurea's influence on protective functions in the gastrointestinal system researchgate.net, the full spectrum of its biological targets and the intricate pathways it modulates remain areas for in-depth investigation. Urea (B33335) derivatives, as a class, are known to interact with a broad range of biological targets, including proteins, enzymes, and receptors, primarily through hydrogen bonding capabilities mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Future research should aim to comprehensively map this compound's interactions at the molecular level. This could involve high-throughput screening assays against diverse target libraries, including but not limited to, enzymes involved in mucosal protection, inflammatory mediators, and signaling molecules regulating cellular defense mechanisms. Identifying novel, direct binding partners or indirect modulators of cellular processes would provide a more complete understanding of this compound's mechanism of action beyond its currently suggested effects. Furthermore, exploring the downstream signaling cascades activated or inhibited by this compound could reveal its broader impact on cellular physiology and identify potential synergies or off-target effects.
Development and Application of Novel Preclinical Disease Models
Advancing the understanding of this compound's efficacy and potential requires the utilization of preclinical disease models that accurately recapitulate the complexity of human conditions. While animal models have been instrumental in initial studies researchgate.net, the development and application of novel, more sophisticated models represent a key future direction. This includes the use of advanced in vitro systems such as organoids and 3D cell cultures, which can better mimic the tissue microenvironment and cellular interactions relevant to conditions that this compound might impact nih.gov. Patient-derived xenograft (PDX) models, particularly humanized versions, offer a more physiologically relevant context for evaluating efficacy and understanding drug response heterogeneity nih.gov. Furthermore, developing or adapting specific animal models that genetically or environmentally predispose to conditions relevant to this compound's activity, such as refined models of gastric or duodenal lesions, could provide more predictive insights into its therapeutic potential nih.gov. These novel models can facilitate a more comprehensive assessment of efficacy, pharmacokinetics, and pharmacodynamics in a setting closer to human physiology.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound's biological effects, the integration of 'omics' technologies is crucial. Genomics can help identify genetic factors influencing response to this compound or reveal changes in gene expression patterns upon treatment. Proteomics can provide insights into the proteins affected by this compound, including target engagement, post-translational modifications, and altered protein expression levels nih.gov. Metabolomics can help delineate the metabolic pathways influenced by the compound, potentially revealing biomarkers of response or providing a deeper understanding of its biochemical impact nih.gov. By integrating data from these different 'omics' layers, researchers can construct a more holistic picture of how this compound interacts with biological systems, identify potential off-target effects, and uncover novel pathways involved in its therapeutic action. This integrated approach can also help in identifying patient subpopulations most likely to benefit from this compound-based therapies.
Computational and Artificial Intelligence-Driven Approaches for this compound Analog Discovery
Computational methods and artificial intelligence (AI) are increasingly powerful tools in drug discovery and design, offering significant potential for the future of this compound research nih.govunito.itnih.govccia.org.auuniversiteitleiden.nl. These approaches can be employed for the in silico design and virtual screening of this compound analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties emerging-researchers.orgescholarship.org. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms can predict the binding affinity of potential analogs to target molecules and filter large chemical libraries for promising candidates nih.govnih.gov. AI can also be used to analyze complex biological data generated from 'omics' studies, helping to identify potential targets or predict compound activity escholarship.org. This computational-driven approach can significantly accelerate the discovery of novel compounds based on the this compound scaffold, reducing the time and resources required for traditional synthesis and screening.
Exploration of Multi-Targeting Strategies and Polypharmacology Concepts
Given the complex nature of many diseases, a single compound targeting a solitary biological target may not always be the most effective therapeutic strategy. Exploring multi-targeting strategies and polypharmacology concepts for this compound represents a promising future avenue nih.govnih.govmdpi.com. This could involve designing novel this compound derivatives capable of interacting with multiple relevant targets simultaneously, or investigating the potential of combining this compound with other therapeutic agents to achieve synergistic effects nih.gov. Understanding the polypharmacological profile of this compound – its interactions with multiple targets – can help in designing more effective combination therapies or developing single compounds with desired multi-target activity. This approach could lead to improved efficacy, reduced potential for resistance, and the ability to address the multifactorial nature of complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
